![molecular formula C16H26N2O3S B4022434 N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methylpentanamide](/img/structure/B4022434.png)
N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-methylpentanamide
Description
Synthesis Analysis
The synthesis of similar compounds involves stereoselective [3+2] cycloaddition reactions, showcasing methods to create cyclic sulfoximines and sulfinamides. For instance, Ye et al. (2014) described a stereoselective [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes to synthesize cyclic sulfoximines, highlighting the role of difluoro(phenylsulfonyl)methyl groups in facilitating these reactions (Ye et al., 2014). This method emphasizes the importance of specific functional groups in directing the synthesis pathway.
Molecular Structure Analysis
Analysis of molecular structure often involves X-ray crystallography or computational methods to determine the spatial arrangement of atoms within a molecule. The structure of related compounds, such as 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide, reveals intricate details about molecular interactions and stability. Balu & Gopalan (2013) analyzed the crystal structure of a similar compound, highlighting π–π interactions and hydrogen bonding patterns, which are critical for understanding the molecular stability and reactivity (Balu & Gopalan, 2013).
Chemical Reactions and Properties
Compounds with the tert-butylamino)sulfonyl]phenyl moiety participate in a variety of chemical reactions, including cycloadditions, arylation, and sulfoxide transformations. These reactions are pivotal for modifying the chemical structure and introducing new functional groups. For example, tert-butyl phenyl sulfoxide has been used as a precatalyst for generating sulfenate anions, facilitating the coupling of benzyl halides to trans-stilbenes (Zhang et al., 2015).
properties
IUPAC Name |
N-[4-(tert-butylsulfamoyl)phenyl]-2-methylpentanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-6-7-12(2)15(19)17-13-8-10-14(11-9-13)22(20,21)18-16(3,4)5/h8-12,18H,6-7H2,1-5H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGCPIJODKSQLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.